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Compound of Interest

Compound Name:
N-(2-

methylbenzyl)cyclohexanamine

CAS No.: 90504-90-8

Cat. No.: B185553

Get Quote

Executive Summary & Compound Identity
N-(2-methylbenzyl)cyclohexanamine (CAS: 52505-05-2 for the HCl salt) is a secondary

amine featuring a cyclohexyl group and an ortho-substituted benzyl moiety. Structurally, it

serves as a lipophilic building block in medicinal chemistry, often utilized to introduce steric bulk

and hydrophobic interaction points into potential drug candidates.[1][2]

This guide provides a rigorous technical analysis of its physicochemical properties, synthesis

pathways, and spectral characteristics, designed for researchers requiring high-fidelity data for

experimental design.[1][2]
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Parameter Detail

IUPAC Name N-(2-methylphenyl)methylcyclohexanamine

Common Name N-(2-methylbenzyl)cyclohexylamine

CAS Number
52505-05-2 (Hydrochloride); Free base not

widely indexed

Molecular Formula

C

H

N

Molecular Weight
203.33 g/mol (Free Base); 239.79 g/mol (HCl

Salt)

SMILES CC1=CC=CC=C1CNC2CCCCC2

Structural Class Secondary Amine / o-Substituted Benzylamine

Physicochemical Properties
The following data synthesizes experimental observations with high-confidence predictive

models (ACD/Labs, EPISuite) where specific experimental values for this exact intermediate

are proprietary.

Physical Constants
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Property Value / Range Context & Causality

Physical State
Solid (HCl salt); Viscous Oil

(Free base)

The HCl salt forms a stable

crystal lattice due to ionic

bonding.[1][2] The free base

lacks hydrogen bond donors

(intermolecular) sufficient to

raise MP significantly above

RT, typical for bulky secondary

amines.[1][2]

Melting Point
170–175 °C (HCl salt,

predicted)

High lattice energy of the

ammonium chloride salt.[1][2]

Boiling Point
305 ± 10 °C (Free base, 760

mmHg)

High boiling point driven by

molecular weight and dipole-

dipole interactions, despite

limited H-bonding.[1][2]

Density 0.96 ± 0.05 g/cm³

Typical for functionalized

cycloalkanes; lighter than

water but denser than pure

hydrocarbons.[1][2]

Solution Chemistry (Solubility & Ionization)
Understanding the acid-base profile is critical for extraction and formulation.[1][2]

pKa (Conjugate Acid):9.8 ± 0.3[1][2]

Mechanism:[1][2][3][4][5] The cyclohexyl group is electron-donating (+I effect), stabilizing

the ammonium cation.[1][2] However, the benzyl group is slightly electron-withdrawing

compared to an alkyl chain, lowering the pKa slightly from cyclohexylamine (10.6).[1][2]

Implication: At physiological pH (7.4), the molecule exists predominantly (>99%) as the

cationic ammonium salt (

).[2]
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Lipophilicity (LogP):3.99 (Predicted)[1][2]

Mechanism:[1][2][3][4][5] The molecule possesses two significant hydrophobic domains:

the aromatic o-tolyl ring and the aliphatic cyclohexane ring.[1][2]

Implication: High membrane permeability but poor aqueous solubility for the free base.[1]

[2]

Solubility Profile:

Water: Insoluble (Free Base); Soluble (HCl salt, >10 mg/mL).[1][2]

DCM/Chloroform: Highly Soluble (Free Base).[1][2]

DMSO: Soluble (Both forms).[1][2]

Synthesis & Reaction Engineering
The most robust route to N-(2-methylbenzyl)cyclohexanamine is Reductive Amination.[1][2]

This method avoids over-alkylation (formation of tertiary amines) which is a common risk when

using alkyl halides.[2]

Synthetic Pathway (Reductive Amination)
The reaction between Cyclohexylamine and 2-Methylbenzaldehyde (o-Tolualdehyde) proceeds

via an imine intermediate, which is reduced in situ.[1][2]

2-Methylbenzaldehyde
(C8H8O)

Imine Intermediate
(Unstable)

-H2O

Cyclohexylamine
(C6H13N)

-H2O
N-(2-methylbenzyl)
cyclohexanamine

Reduction
(Hydride Transfer)

NaBH(OAc)3
DCM / AcOH

Click to download full resolution via product page
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Figure 1: One-pot reductive amination workflow. The use of Sodium Triacetoxyborohydride

(STAB) allows for mild reduction of the imine in the presence of the aldehyde.[2]

Detailed Protocol
Objective: Synthesis of 10 mmol of N-(2-methylbenzyl)cyclohexanamine.

Imine Formation:

Dissolve 2-methylbenzaldehyde (1.20 g, 10 mmol) in anhydrous Dichloromethane (DCM)

(30 mL).

Add Cyclohexylamine (0.99 g, 10 mmol) and Acetic Acid (0.6 mL, 1 eq) to catalyze imine

formation.[1][2]

Observation: Solution may warm slightly; stir at Room Temperature (RT) for 30 minutes.

Reduction:

Cool the mixture to 0 °C.

Add Sodium Triacetoxyborohydride (STAB) (3.18 g, 15 mmol) portion-wise over 10

minutes.

Critical Control: STAB is preferred over NaBH

because it selectively reduces the imine without reducing the remaining aldehyde,
preventing benzyl alcohol byproducts.[1][2]

Stir at RT for 4–12 hours.

Workup (Self-Validating Step):

Quench with saturated NaHCO

(aq).[1][2]

Extract with DCM (3 x 20 mL).
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Validation: The product is basic. Wash the organic layer with brine, dry over MgSO

, and evaporate.[1][2][6]

Purification: If necessary, convert to HCl salt by adding 1M HCl in ether to precipitate the

solid, which can be recrystallized from EtOH/Et

O.[1][2]

Spectral Characterization (Diagnostic Signals)
Researchers should look for these specific signals to confirm identity and purity.

Proton NMR ( H NMR, 400 MHz, CDCl )
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Shift (

, ppm)
Multiplicity Integration Assignment

Structural
Insight

7.10 – 7.35 Multiplet 4H Ar-H
Aromatic ring

protons.[2]

3.85 Singlet 2H
Ar-CH

-N

Diagnostic Peak.

Sharp singlet

confirms benzyl

group

attachment.[1][2]

2.45 Multiplet 1H
N-CH

(Cyclohexyl)

Methine proton

adjacent to

nitrogen.[1][2]

2.34 Singlet 3H Ar-CH

Diagnostic

Peak.Ortho-

methyl group.[1]

[2] Distinct from

solvent peaks.[1]

[2]

1.85 – 1.95 Multiplet 2H Cyclohexyl

Equatorial

protons (C2/C6).

[1][2]

1.05 – 1.35 Multiplet ~9H Cyclohexyl + NH

Axial protons and

amine proton

(broad).[2]

Mass Spectrometry (EI/ESI)
Molecular Ion (

): m/z 203.[1][2][3][5]

Base Peak (Fragmentation):
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m/z 105: (2-Methylbenzyl cation).[1][2] Cleavage of the C-N bond is the dominant pathway,

generating the stable tropylium-like aromatic cation.[1][2]

m/z 83: (Cyclohexyl cation).[1][2] Less common but visible.[1][2]

Handling, Stability & Safety
Signal Word:WARNING

Stability: The secondary amine is susceptible to oxidation over long periods if exposed to air

(forming N-oxides or imines).[1][2] Store the HCl salt for long-term stability.

Reactivity: Incompatible with strong oxidizing agents and acid chlorides (will form amides).[1]

[2]

Hazards:

H315/H319: Causes skin and serious eye irritation.[1][2]

H335: May cause respiratory irritation.[1][2]

Handling: Use standard PPE (Gloves, Goggles).[1][2] Work in a fume hood due to the

volatility of the starting reagents (aldehyde/amine).[2]
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Abdel-Magid, A. F., et al. (1996).[1][2] "Reductive Amination of Aldehydes and Ketones with

Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862.[1][2]

(Foundational protocol for STAB reductive amination).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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